molecular formula C5H9N3 B2424846 3-Isopropyl-1H-1,2,4-triazole CAS No. 23161-10-6

3-Isopropyl-1H-1,2,4-triazole

Cat. No.: B2424846
CAS No.: 23161-10-6
M. Wt: 111.148
InChI Key: AJNQPSCMOSUVKK-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of an isopropyl group attached to the third carbon atom of the triazole ring. Triazoles are known for their diverse chemical properties and potential biological activities, making them significant in various fields of research and industry .

Mechanism of Action

Target of Action

3-Isopropyl-1H-1,2,4-triazole and 5-isopropyl-1H-1,2,4-triazole are heterocyclic compounds that contain two carbon and three nitrogen atoms in their structure . These compounds are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

The action of this compound and 5-isopropyl-1H-1,2,4-triazole is based on the inhibition of biosynthesis of ergosterol, the major steroid in fungal membranes . They block 14-α-demethylation, which occurs with the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Biochemical Pathways

The inhibition of ergosterol biosynthesis by this compound and 5-isopropyl-1H-1,2,4-triazole affects the integrity of the fungal cell membrane . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. Its depletion leads to an accumulation of 14-α-methyl-steroids, which disrupts the close packing of acyl chains of phospholipids, leading to altered membrane fluidity and permeability .

Pharmacokinetics

Triazoles, in general, are known to have good absorption, distribution, metabolism, and excretion (adme) properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The result of the action of this compound and 5-isopropyl-1H-1,2,4-triazole is the disruption of the fungal cell membrane, leading to altered membrane fluidity and permeability . This disruption can inhibit the growth of the fungus or even lead to cell death .

Action Environment

The action of this compound and 5-isopropyl-1H-1,2,4-triazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of these compounds, which may influence their absorption and distribution within the body . Furthermore, the presence of other substances, such as food or other drugs, can also affect the pharmacokinetics of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with suitable electrophiles. For instance, the reaction of isopropyl hydrazine with formamide under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave irradiation has been explored to accelerate the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Isopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Isopropyl-1H-1,2,4-triazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

5-propan-2-yl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(2)5-6-3-7-8-5/h3-4H,1-2H3,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNQPSCMOSUVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23161-10-6
Record name 3-Isopropyl-1H-1,2,4-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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